Sodium chenodeoxycholate

Overview

Description

Synthesis Analysis

The chemical synthesis of sodium chenodeoxycholate and its derivatives has been explored to understand its complex structure and functionality. One study details the chemical synthesis of uncommon natural bile acids, including this compound, demonstrating the intricate steps involved in synthesizing such bile acids from basic components (Iida et al., 2016).

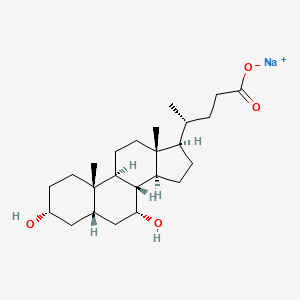

Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectroscopy methods. One notable study achieved the 1H and 13C NMR assignment of this compound in aqueous solution, providing insight into the molecular polarization of bile salts steroid nucleus, which is crucial for understanding its biological and chemical behavior (Zakrzewska et al., 1994).

Chemical Reactions and Properties

The chemical properties of this compound, including its reactions with other compounds, highlight its role in biological systems. Research into the micellization of this compound and its interaction with various molecules showcases its critical role in solubilizing lipids (Ninomiya et al., 2003).

Physical Properties Analysis

Investigations into the physical properties of this compound, such as its micellar formation in aqueous solutions, provide valuable information on its behavior in biological systems. For example, studies on the hydration structure and dynamics of this compound in water via molecular dynamics calculations reveal the strong hydration shell around its hydrophobic region (Nakashima et al., 2006).

Chemical Properties Analysis

The chemical behavior of this compound, particularly its interactions with other substances and its impact on biological processes, is crucial for understanding its therapeutic and physiological functions. For instance, the effects of this compound on oxalate absorption and its role in 'enteric' hyperoxaluria offer insights into its influence on gastrointestinal disorders (Fairclough et al., 1977).

Scientific Research Applications

1. Impact on Colonic Absorption and Bowel Function

Sodium chenodeoxycholate (CDC) has been studied for its effects on colonic absorption and bowel function. In research involving patients with chronic liver disease, it was found that CDC significantly increased colonic absorption of oxalate, a finding that may explain hyperoxaluria in certain gastrointestinal disorders (Fairclough et al., 1977). Additionally, CDC has been shown to accelerate colonic transit and improve bowel function in female patients with irritable bowel syndrome-constipation (IBS-C), suggesting its role in managing bowel-related issues (Rao et al., 2010).

2. Role in Preventing Cholesterol Gallstone Formation

This compound has been evaluated for its potential in preventing cholesterol gallstone formation. A study on prairie dogs indicated that intravenous administration of CDC could effectively prevent cholesterol gallstone formation when animals were fed a high cholesterol diet (Broughton et al., 1991).

3. Effects on Membrane Stabilization

Research has also focused on the effects of this compound on membrane stabilization. It was found that CDC could solubilize membrane lipids and allow water permeation into plasma membranes. This property might have implications in therapeutic applications for conditions related to membrane instability (Güldütuna et al., 1993).

4. Role in Colon Carcinogenesis

This compound has been studied in the context of colon carcinogenesis. Experiments on F344 rats revealed that CDC, in combination with certain carcinogens, could increase the incidence of colon tumors. This finding highlights the potential role of CDC in the development of colon cancer and warrants further investigation into its effects (Reddy et al., 1977).

5. Applications in Molecular Dynamics and Chemistry

Studies in molecular dynamics have explored the hydration structure and dynamics of CDC in water, providing insights into the interactions and behavior of this bile salt at the molecular level. This research is crucial for understanding the fundamental properties of CDC and its potential applications in various fields, including chemistry and drug formulation (Nakashima et al., 2006).

Mechanism of Action

Target of Action

Sodium chenodeoxycholate, also known as chenodeoxycholic acid (CDCA), is a primary bile acid naturally found in the body . It primarily targets cholesterol in the liver and intestines . It also acts as the physiological ligand for the bile acid sensor farnesoid X receptor (FXR) and a potent agonist for a G protein-coupled receptor, known as GPBAR1 (TGR5) .

Mode of Action

This compound works by dissolving the cholesterol that forms gallstones . It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid, in an expanded bile acid pool . This action contributes to biliary cholesterol desaturation and gradual dissolution of radiolucent cholesterol gallstones .

Biochemical Pathways

This compound affects several biochemical pathways. It is synthesized in the liver from cholesterol via several enzymatic steps . In the liver cells, it is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . In the intestine, it is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .

Pharmacokinetics

This compound, like other bile acids, can be conjugated with taurine or glycine, forming taurochenodeoxycholate or glycochenodeoxycholate . Conjugation results in a lower pK a, which results in the conjugated bile acids being ionized at the usual pH in the intestine, and staying in the gastrointestinal tract until reaching the ileum to be reabsorbed . After absorption, they are taken up by the liver and resecreted, undergoing an enterohepatic circulation .

Result of Action

The primary result of this compound’s action is the reduction of cholesterol levels in the bile, which helps gallstones that are made predominantly of cholesterol to dissolve . It can also reduce the amount of other bile acids that can be harmful to liver cells when levels are elevated .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it has been shown to increase intracellular Ca 2+ in isolated rat hepatocyte couplets . It also induces a permeability transition in freshly isolated rat liver mitochondria . Furthermore, it is reabsorbed at a rate of 95% in the distal ileum, via a sodium-dependent process mediated by the apical sodium-dependent transporter (ASBT), expressed in the brush border of enterocytes .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Sodium chenodeoxycholate acts as a surfactant and is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules to facilitate lipid digestion and absorption. One of the key interactions is with pancreatic lipase, an enzyme that breaks down dietary fats into fatty acids and glycerol. This compound forms micelles with dietary fats, increasing the surface area for pancreatic lipase to act upon, thereby enhancing lipid digestion. Additionally, it interacts with bile salt export pump (BSEP) and organic anion transporting polypeptides (OATPs) to facilitate the transport of bile acids across cell membranes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5), which are involved in regulating bile acid synthesis, glucose metabolism, and lipid homeostasis. Activation of FXR by this compound leads to the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby reducing bile acid production. Additionally, this compound modulates the secretion of gut peptides such as glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK), influencing glucose homeostasis and appetite regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific receptors and enzymes. It binds to FXR, leading to the activation of target genes involved in bile acid metabolism and transport. This binding results in the inhibition of CYP7A1 and the upregulation of BSEP, promoting bile acid excretion. This compound also activates TGR5, which stimulates the release of GLP-1 and other gut peptides, enhancing insulin secretion and glucose metabolism. Furthermore, it inhibits the activity of sterol 27-hydroxylase (CYP27A1), an enzyme involved in cholesterol metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes and microbial activity. Long-term exposure to this compound has been shown to influence cellular function, including alterations in gene expression and metabolic pathways. Studies have demonstrated that prolonged exposure to this compound can lead to changes in bile acid composition and metabolism, affecting overall cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to enhance bile flow and improve lipid digestion without causing significant adverse effects. High doses can lead to toxicity, including liver damage and gastrointestinal disturbances. Dose-response studies in rabbits have demonstrated that increasing concentrations of this compound result in increased mucus secretion, mucosal damage, and fluid secretion in the colon .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to bile acid metabolism. It is synthesized in the liver from cholesterol and can be conjugated with glycine or taurine to form glycochenodeoxycholate or taurochenodeoxycholate, respectively. These conjugated forms are more water-soluble and are efficiently reabsorbed in the intestine. This compound is also metabolized by intestinal bacteria to form secondary bile acids, such as lithocholic acid and ursodeoxycholic acid, which have distinct physiological functions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In the liver, it is taken up by hepatocytes via the sodium-taurocholate cotransporting polypeptide (NTCP) and organic anion transporting polypeptides (OATPs). It is then secreted into the bile canaliculi by the bile salt export pump (BSEP). In the intestine, this compound is reabsorbed by the apical sodium-dependent bile acid transporter (ASBT) and transported across enterocytes by the ileal bile acid binding protein (IBABP). These transport mechanisms ensure the efficient recycling of bile acids through the enterohepatic circulation .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and plasma membrane. Its subcellular localization is influenced by specific targeting signals and post-translational modifications. For example, the conjugation of this compound with glycine or taurine directs it to the bile canaliculi for secretion into the bile. Additionally, this compound can accumulate in the mitochondria, where it may influence mitochondrial function and energy metabolism .

properties

IUPAC Name |

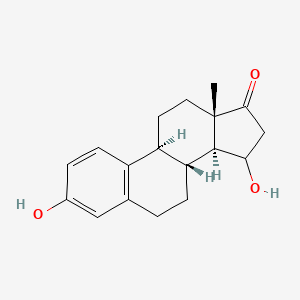

sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFRNBJHDMUMBL-OICFXQLMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2646-38-0 | |

| Record name | Chenodeoxycholic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3α,7α-Dihydroxy-5β-cholan-24-oic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CHENODEOXYCHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V4571KSKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-1,2,4-triazolo[3,4-b]benzothiazole](/img/structure/B1261034.png)